molecular formula C27H29N5O5 B2772486 (Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1007290-15-4

(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2772486
CAS RN: 1007290-15-4
M. Wt: 503.559
InChI Key: FNPHHLRHRJWJSM-HJWRWDBZSA-N
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Description

(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C27H29N5O5 and its molecular weight is 503.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound is related to a broader class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. Research has focused on synthesizing and characterizing derivatives of pyrazolo[3,4-d]pyrimidine for various applications, particularly in medicinal chemistry. For example, Hassan et al. (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This highlights the compound's relevance in developing anticancer agents.

Biological Evaluation

The evaluation of biological activities is a key aspect of research on such compounds. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. The study provided insights into the compound's potential as both an anticancer agent and an inhibitor of the 5-lipoxygenase pathway, which is significant in inflammation and cancer (Rahmouni et al., 2016).

Anticancer and Anti-inflammatory Activities

A crucial area of application for these compounds is in the development of anticancer and anti-inflammatory drugs. Nassar et al. (2015) developed an efficient method to synthesize derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating significant effects against mouse tumor models and human cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015). Moreover, research by Amr et al. (2007) synthesized various heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon, showing promising anti-inflammatory activity comparable to known drugs (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5/c1-18-6-5-7-20(12-18)16-31-17-29-26-21(27(31)34)15-30-32(26)11-10-28-24(33)9-8-19-13-22(35-2)25(37-4)23(14-19)36-3/h5-9,12-15,17H,10-11,16H2,1-4H3,(H,28,33)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPHHLRHRJWJSM-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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